molecular formula C26H35F3N8O9S B12392094 Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA)

Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA)

Cat. No.: B12392094
M. Wt: 692.7 g/mol
InChI Key: CXHGNOQJFDRALD-ZSXFUQLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) is a cyclic peptide known for its high affinity to integrin receptors, particularly αvβ3 integrin. This compound is widely used in scientific research due to its ability to disrupt cell integrin interactions, making it valuable in studies related to cell adhesion, migration, and tumor research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cyclized through the formation of a disulfide bond between the cysteine residues. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) primarily undergoes reactions involving its peptide bonds and disulfide bridge. These include:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) has a wide range of applications in scientific research:

Mechanism of Action

Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) exerts its effects by binding to integrin receptors, particularly αvβ3 integrin, on the cell surface. This binding disrupts integrin-mediated cell adhesion and signaling pathways, leading to changes in cell behavior. The compound inhibits the expression of pluripotent markers in embryonic stem cells and reduces the tumorigenic potential of these cells in vivo .

Comparison with Similar Compounds

Similar Compounds

  • Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA)
  • Cyclo(Arg-Gly-Asp-D-Phe-Lys(Cys))
  • Cyclo(Arg-Gly-Asp-D-Phe-Ser)

Uniqueness

Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) is unique due to its high affinity for αvβ3 integrin and its ability to form a stable cyclic structure through a disulfide bond. This stability enhances its binding affinity and specificity compared to linear peptides. Additionally, its ability to inhibit pluripotent marker expression and reduce tumorigenic potential makes it particularly valuable in cancer research .

Properties

Molecular Formula

C26H35F3N8O9S

Molecular Weight

692.7 g/mol

IUPAC Name

2-[(2S,5R,8R,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C24H34N8O7S.C2HF3O2/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14;3-2(4,5)1(6)7/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27);(H,6,7)/t14-,15+,16-,17-;/m0./s1

InChI Key

CXHGNOQJFDRALD-ZSXFUQLHSA-N

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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